N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Description
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a thiadiazole derivative featuring a 4-chlorophenyl substituent at the 5-position of the thiadiazole ring and a phenoxyacetamide group at the 2-position. The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the thiadiazole core contributes to electronic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJIQXMOKNYNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:
Preparation of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine: This intermediate can be synthesized from p-chlorobenzoic acid through a series of reactions involving the formation of an amine group.
Coupling Reaction: The intermediate is then coupled with phenoxyacetyl chloride in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF)[_{{{CITATION{{{_2{Synthesis and antitubercular activity of new N- 5- (4-chlorophenyl)-1 ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential biological activity, which can be explored for developing new drugs or bioactive compounds.
Medicine: The compound may exhibit pharmacological properties, making it a candidate for drug development.
Industry: It can be used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and molecular properties of analogous compounds:
Physicochemical Properties
- Crystallinity: Compounds like N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () crystallize in monoclinic systems (space group P2₁/c), with distinct lattice parameters (e.g., a = 9.5061 Å, b = 11.2152 Å). Such data suggest structural rigidity influenced by substituents like acetyl or fluorophenyl groups .
Electronic and Steric Effects
- Chlorophenyl vs.
- Sulfanyl vs. Methoxy: Sulfanyl groups () introduce nucleophilic sites, whereas methoxy groups () act as electron donors, affecting solubility and metabolic pathways.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a synthetic compound that belongs to the thiadiazole class of organic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a thiadiazole ring and a phenoxyacetamide moiety. Its molecular formula is with a molecular weight of 373.86 g/mol. The presence of the chlorophenyl group contributes to its biological activity by enhancing lipophilicity and potentially influencing receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : The compound may affect gene expression related to various biological processes.
Biological Activity Overview
Research has indicated that this compound exhibits multiple biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives related to this compound have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
These findings suggest that structural modifications can enhance the anticancer efficacy of thiadiazole derivatives.
Antimicrobial Activity
Another aspect of biological activity includes antimicrobial properties. Various derivatives have been evaluated for their effectiveness against bacterial strains and fungi. The results indicated that certain modifications in the thiadiazole structure could lead to enhanced antimicrobial effects.
Case Studies
- Study on Cytotoxicity : A study assessed the cytotoxic effects of several thiadiazole derivatives on MCF-7 and HepG2 cell lines using the MTT assay. The results demonstrated that compounds with specific substitutions exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil.
- In Vivo Studies : In vivo studies using tumor-bearing mice models showed that selected compounds effectively targeted sarcoma cells, confirming their potential as therapeutic agents in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
